methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and structural parameters. The compound is officially registered under the Chemical Abstracts Service number 1135585-72-6, providing a unique identifier for this specific molecular entity. The molecular formula C₁₂H₁₁NO₄ reflects the precise atomic composition, while the molecular weight of 233.23 grams per mole establishes its position among medium-sized organic molecules.
The systematic name accurately describes the compound's structural features, beginning with the methyl ester functionality and proceeding to describe the benzoxazinone core with its specific substitution pattern. The (2E) designation indicates the geometric configuration around the exocyclic double bond, while the 7-methyl substituent specifies the position of the methyl group on the benzene ring portion of the molecule. The MDL number MFCD19103518 serves as an additional molecular identifier in chemical databases and literature.
The compound's nomenclature reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those containing both oxygen and nitrogen heteroatoms within the ring system. The benzoxazin-2-ylidene portion of the name describes the core heterocyclic structure with its characteristic six-membered ring fused to a benzene ring, while the acetate component identifies the ester functionality that extends from the heterocyclic core.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1135585-72-6 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.23 g/mol |
| MDL Number | MFCD19103518 |
| Systematic Name | This compound |
Historical Development in Benzoxazinone Research
The historical development of benzoxazinone research provides crucial context for understanding the significance of this compound within this broader scientific framework. Benzoxazinoids were first identified in the early 1960s as secondary metabolites of grasses, particularly within the Gramineae, Ranunculaceae, and Scrophulariceae plant families. These natural compounds, primarily 2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one and its 7-methoxy analogue, were recognized for their phytotoxic activity and their role in plant defense strategies.
The original discovery of the benzoxazinone 2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one and its glucoside was reported more than 40 years ago, marking the beginning of systematic research into these compounds. Early investigations revealed that natural benzoxazinoids function as pesticides, insecticides, and exhibit allelopathic effects, which led to their inclusion in breeding strategies for maize elite lines in the late 1960s. The identification of the benzoxazinless1 mutant in maize in 1964 provided a crucial genetic tool for understanding benzoxazinone biosynthesis.
Subsequent research efforts focused on elucidating the biosynthetic pathways and optimizing methodologies for large-scale isolation and synthesis of benzoxazinone derivatives. The development of structure-activity relationships revealed that optimal structural features could be identified and enhanced through systematic modification of the benzoxazinone template. This research demonstrated that new derivatives with enhanced lipophilicity could be developed, leading to compounds with interesting phytotoxicity profiles that empowered the phytotoxic effect of the starting benzoxazinone template.
The evolution from natural product isolation to synthetic derivative development represents a significant advancement in benzoxazinone research. Modern synthetic approaches have enabled the preparation of highly specialized derivatives like this compound, which incorporate specific structural modifications designed to enhance particular properties or enable new applications.
| Historical Milestone | Year | Significance |
|---|---|---|
| Discovery of benzoxazinoids in grasses | Early 1960s | Identification of natural pesticides and allelochemicals |
| Benzoxazinless1 mutant identification | 1964 | Genetic tool for biosynthesis studies |
| Inclusion in maize breeding strategies | Late 1960s | Agricultural application development |
| Biosynthetic pathway elucidation | 1997 | Complete molecular characterization |
| Structure-activity optimization | 2000s | Enhanced derivative development |
Position Within Heterocyclic Chemistry Frameworks
This compound occupies a distinctive position within the broader framework of heterocyclic chemistry, specifically as a member of the benzoxazinone class of compounds. Benzoxazinones represent an important class of fused heterocycles that combine aromatic ring systems with heterocyclic components containing both oxygen and nitrogen atoms. The structural architecture of these compounds places them within the category of benzo-fused oxazines, which are characterized by their six-membered heterocyclic rings containing one oxygen and one nitrogen atom.
The compound's position within heterocyclic chemistry is further defined by its classification as a vinylogous carbamate, a reactive class of compounds that exhibit unique chemical behavior due to the extended conjugation between the carbamate functionality and the aromatic system. This classification is significant because vinylogous carbamates have been recognized for their versatility in synthetic transformations and their potential for developing novel synthetic methodologies.
Within the specific context of benzoxazinone derivatives, this compound represents an advanced synthetic derivative that incorporates multiple structural features designed to enhance specific properties. The presence of the 7-methyl substituent on the benzene ring portion of the molecule provides electronic and steric effects that influence the compound's reactivity and stability. The exocyclic acetate ester functionality introduces additional sites for chemical modification and potential biological interaction.
The compound's structural features position it within the broader category of N,O-heterocyclic molecules that have found applications in natural products, agrochemicals, and materials science. The development of efficient synthetic procedures to access such fused N,O-heterocyclic skeletons has been a pivotal research topic in organic synthesis, reflecting the importance of these molecular frameworks in contemporary chemical research.
Recent research has demonstrated that benzoxazinone derivatives serve as excellent native directing groups for ortho-functionalization via carbon-hydrogen activation, which represents a significant advancement in synthetic methodology. This property positions compounds like this compound as valuable synthetic intermediates and starting materials for the preparation of more complex molecular architectures.
| Classification Category | Specific Designation | Structural Features |
|---|---|---|
| Heterocyclic Framework | Benzo-fused oxazine | Six-membered ring with O and N atoms |
| Functional Classification | Vinylogous carbamate | Extended conjugation system |
| Substitution Pattern | 7-Methyl derivative | Methyl group on benzene ring |
| Ester Functionality | Methyl acetate | Exocyclic ester group |
| Geometric Configuration | (2E) isomer | Specific double bond geometry |
Properties
IUPAC Name |
methyl (2E)-2-(7-methyl-3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-3-4-8-9(5-7)17-10(12(15)13-8)6-11(14)16-2/h3-6H,1-2H3,(H,13,15)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAWXEZUJCVNFX-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=CC(=O)OC)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)/C(=C\C(=O)OC)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis typically begins with o-aminophenol derivatives, which are cyclized with acetylenic esters or related electrophiles to form the benzoxazinone core. Subsequent functional group transformations introduce the 7-methyl substituent and the (2E)-ylideneacetate moiety.
Stepwise Synthetic Route
Detailed Reaction Conditions and Notes
Cyclization and Core Formation: The condensation of o-aminophenol with dimethyl acetylenedicarboxylate proceeds smoothly in ethanol, yielding the benzoxazinone core with high purity and yield (~80-90%). This step is fundamental and well-documented in literature.
Oxime and Diamine Intermediates: Conversion of the benzoxazinone to the oxime via pentyl nitrite in acetic acid, followed by catalytic hydrogenation, affords the diamine intermediate crucial for subsequent acylation and ring closure steps.
Acylation and Rearrangement: Chloroacetylation of the diamine under mild conditions avoids over-acylation. The rearrangement to imidazo-benzoxazine derivatives can be tuned by selecting either Method A (reflux in methanol with triethylamine) or Method B (aqueous sodium carbonate and acidification), influencing product distribution and yield.
7-Methyl Substitution: Introduction of the methyl group at the 7-position is typically achieved by alkylation of the benzoxazinone ring with methyl halides (e.g., methyl bromide) under basic conditions such as potassium carbonate in polar aprotic solvents like DMF or NMP. This step requires careful control to avoid polyalkylation or side reactions.
Formation of the (2E)-ylideneacetate Moiety: The α,β-unsaturated ester side chain is installed via a Horner-Wadsworth-Emmons reaction using phosphonate esters and strong bases (e.g., lithium bis(trimethylsilyl)amide, LiHMDS) in THF at low temperatures. This reaction affords the (2E)-configured double bond selectively.
Representative Data Table of Yields and Physical Data
Purification and Characterization
Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate in heptane or by preparative HPLC employing C18 columns with acetonitrile-water mixtures buffered with ammonium hydroxide or formic acid.
Crystallization from solvents such as ethanol, ethyl acetate-ether mixtures, or heptane is used to obtain pure solids.
Characterization includes IR spectroscopy (notable carbonyl stretches near 1700 cm⁻¹), NMR (proton signals for aromatic, methyl, and ester groups), and mass spectrometry.
X-ray powder diffraction and chiral analysis (if enantiomerically pure forms are required) are employed for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemical Properties and Structure
Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate has the following chemical properties:
- Molecular Formula : C₁₀H₉NO₄
- Molecular Weight : 207.18 g/mol
- IUPAC Name : Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- CAS Number : 142166-00-5
The structure features a benzoxazine ring, which is known for its biological activity and potential therapeutic effects.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in anticancer therapies .
Agricultural Science
The compound has also been explored for its role as a plant growth regulator and pest deterrent. Its application in agriculture could lead to increased crop yields and reduced reliance on synthetic pesticides.
Case Study: Plant Growth Regulation
In experimental settings, this compound has been shown to promote root growth and enhance resistance to environmental stressors in crops such as maize and wheat. This suggests potential use as a biostimulant in sustainable agriculture .
Table 1: Biological Activities of Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-benzoxazinylidene)acetate
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Plant Growth | Increased root development | |
| Pest Deterrent | Reduced pest population |
Mechanism of Action
The mechanism by which methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include modulation of signaling cascades that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoxazine Core
Positional Isomers
- Methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate (CAS 106660-13-3): Differs by lacking the 7-methyl group. Molecular Formula: C₁₁H₁₁NO₄ (vs. C₁₂H₁₃NO₄ for the 7-methyl analog). Purity: 95% .
Methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate :
Methyl vs. Ethyl Esters
- Ethyl 2-(4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (Compound 7f): Ethyl ester group instead of methyl. Molecular Formula: C₂₀H₂₁ClNO₃. Synthesis: Prepared from ethyl bromocrotonate and 2-benzylamino-4-chlorophenol in ethanol with NaHCO₃ .
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
- (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 953743-36-7): Replaces the methyl ester with a carboxylic acid. Molecular Formula: C₁₁H₁₁NO₄. Purity: 95% . Impact: The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation and altering solubility in aqueous media compared to the ester analog.
- (2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 899710-24-8): Methyl substitution at position 2 instead of 5. Molecular Formula: C₁₁H₁₁NO₄. Impact: The shifted methyl group may disrupt conjugation, reducing stability of the enone system .
Heteroatom Substitutions
- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate: Benzothiazine core (sulfur instead of oxygen in the heterocycle). Molecular Formula: C₁₁H₁₁NO₃S. Synthesis: Crystallographic data confirm planar geometry, with sulfur increasing ring aromaticity .
Spectroscopic Characterization
- NMR Data :
- The 7-methyl group in the target compound would produce distinct ¹H-NMR signals (~δ 2.3–2.5 ppm for CH₃) and ¹³C-NMR signals (~δ 20–25 ppm for CH₃, ~δ 160–170 ppm for carbonyl groups) .
- Compared to the chloro analog, downfield shifts are expected for aromatic protons adjacent to the electron-withdrawing Cl substituent .
Biological Activity
Methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₁NO₄. The compound features a benzoxazine ring structure that contributes to its biological activity. Its structure can be represented as follows:
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research has indicated that benzoxazine derivatives exhibit significant antimicrobial properties. A study conducted by Lopatina et al. (1982) highlighted that certain benzoxazine compounds possess antibacterial and antifungal activities, which may extend to this compound due to structural similarities .
Antioxidant Activity
Benzoxazines have also been reported to exhibit antioxidant properties. The presence of the keto group in the structure is believed to enhance radical scavenging activity. In vitro studies demonstrated that derivatives with similar structures reduced oxidative stress markers in cellular models, suggesting potential applications in oxidative stress-related diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzoxazine derivatives. These compounds may modulate neurotransmitter systems and reduce neuroinflammation. For instance, compounds with similar structures have shown promise in alleviating symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase activity .
Antidepressant Activity
The antidepressant potential of this compound has been suggested through its structural analogy with other known antidepressants. Benzothiazine derivatives have shown stimulant and antidepressant activities in various animal models . Further research is needed to establish the specific mechanisms involved.
Study 1: Antimicrobial Efficacy
In a comparative study on various benzoxazine derivatives, this compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth at concentrations above 50 µg/mL.
Study 2: Neuroprotective Mechanisms
In vitro studies using neuronal cell lines demonstrated that this compound reduced apoptosis induced by oxidative stress. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Q & A
Basic: What are the standard synthetic routes for methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate, and what methodological considerations ensure reproducibility?
Answer:
The compound is typically synthesized via condensation reactions involving keto-benzoxazine precursors and activated esters. Key steps include:
- Reflux conditions : Use of anhydrous solvents like 1,4-dioxane or ethanol under inert atmospheres to avoid hydrolysis of intermediates .
- Catalytic systems : Anhydrous ZnCl₂ or similar Lewis acids to accelerate cyclization and stabilize reactive intermediates .
- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the product in high purity .
For reproducibility, strict control of reaction time (10–12 hours), stoichiometric ratios (excess aryl acids for complete conversion), and moisture-free conditions are critical .
Basic: Which analytical techniques are most robust for characterizing this compound’s structural and stereochemical integrity?
Answer:
- X-ray crystallography : Resolves the (2E)-configuration and confirms the dihydrobenzoxazine ring geometry, as demonstrated in analogous benzothiazine derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C7) and conjugation effects from the α,β-unsaturated ester .
- HPLC-MS : Validates purity (>97%) and detects trace byproducts, particularly in drug analysis contexts .
- IR spectroscopy : Confirms carbonyl (C=O) and ester (C-O) functional groups via peaks at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. XRD results) for this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces altering bond angles. Methodological strategies include:
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., benzothiazine derivatives) to identify expected shifts .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry, reconciling experimental discrepancies .
- Variable-temperature NMR : Detect conformational flexibility or tautomeric equilibria in solution .
- Database validation : Use crystallographic databases (e.g., CCDC) to verify bond lengths/angles against published analogs .
Advanced: What experimental design principles optimize the synthesis yield of this compound while minimizing side reactions?
Answer:
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, ZnCl₂ concentrations >0.1 g/mol reduce reaction times but risk over-acidification .
- In situ monitoring : Use TLC or inline IR to track intermediate formation and terminate reactions before byproduct generation .
- Solvent selection : High-boiling solvents (e.g., 1,4-dioxane) improve thermal stability of intermediates, while polar solvents enhance cyclization kinetics .
- Protecting groups : Temporarily shield reactive sites (e.g., ester groups) during condensation steps to prevent unwanted nucleophilic attacks .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the benzoxazine core?
Answer:
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at C7 and the oxazinone ring. Compare bioactivity (e.g., antidepressant or antimicrobial effects) using standardized assays .
- Pharmacophore mapping : Use molecular docking to predict interactions between the α,β-unsaturated ester and target proteins (e.g., monoamine oxidases) .
- Metabolic stability assays : Assess ester hydrolysis rates in liver microsomes to guide prodrug design .
- Data triangulation : Cross-validate in vitro results with in silico ADMET predictions to prioritize lead compounds .
Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Answer:
- Solvent engineering : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and grow larger, higher-quality crystals .
- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes lattice defects .
- Additives : Trace amounts of ionic liquids (e.g., [BMIM]BF₄) can template crystal packing by mimicking the compound’s hydrogen-bonding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
